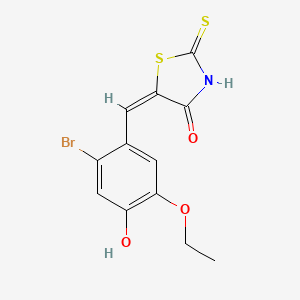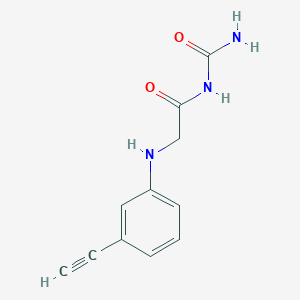
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a propane-1-sulfonamide moiety. The presence of the trifluoromethyl group is known to enhance the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This intermediate is then further reacted with appropriate reagents to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, such as those involved in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another compound with a similar sulfonamide group but different ring structure.
Trifluoromethyl-substituted pyrimidine derivatives: Compounds with similar trifluoromethyl and pyrimidine structures but different functional groups.
Uniqueness
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfonamide moiety, which imparts enhanced stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H11F3N4O2S |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propane-1-sulfonamide |
InChI |
InChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15) |
InChI Key |
NTKSGCODIGYNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)





![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
